ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
The compound “ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis process typically involves a series of reactions, including condensation and cyclization, and the use of various reagents and catalysts . The synthesized compounds are usually characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically analyzed using techniques such as one- and two-dimensional NMR and IR spectroscopy . A plausible mechanism of their formation is usually proposed based on the structural analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and can lead to the formation of a variety of products depending on the conditions and reactants used . The reactions are usually studied using various analytical techniques, and the products are characterized to confirm their structures .Mechanism of Action
The mechanism of action of pyrimidine derivatives is often studied in the context of their biological activity. For example, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . The mechanism of action is usually studied using techniques such as cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Future Directions
The study of pyrimidine derivatives is a promising area of research due to their diverse biological activities. Future research could focus on the synthesis of new pyrimidine derivatives with enhanced biological activities and minimal toxicity . Additionally, more detailed studies on the mechanisms of action of these compounds could provide valuable insights into their therapeutic potential .
Properties
IUPAC Name |
ethyl (2Z)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(pyridin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-3-29-21(28)18-13(2)25-22-26(19(18)14-7-9-15(23)10-8-14)20(27)17(30-22)12-16-6-4-5-11-24-16/h4-12,19H,3H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPAYJCYYFOTAI-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=CC=N4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C/C4=CC=CC=N4)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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